1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-6(14)12-4-8(5-12)13-3-7(2-9)10-11-13/h3,8H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODAMWXQIFWHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Biological Activity Overview
Research indicates that triazole derivatives exhibit various biological activities. The specific compound under study has shown promise in several areas:
Antibacterial Activity
Recent studies have investigated the antibacterial properties of various triazole derivatives against resistant strains of bacteria. For instance, compounds similar to the one have demonstrated activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 12.5 µM |
| Compound B | E. coli | 15 µM |
| Compound C | S. aureus | 10 µM |
The mechanism by which triazole derivatives exert their antibacterial effects often involves the inhibition of enzymes critical for bacterial survival. In particular, inhibitors targeting aminoacyl-tRNA synthetases have shown efficacy in disrupting protein synthesis in bacteria.
Case Study: Enzyme Inhibition
A study focusing on the inhibition of mycobacterial leucyl-tRNA synthetase (LeuRS) revealed that certain triazole derivatives could effectively inhibit this enzyme, leading to reduced bacterial growth. The compound's IC50 value was noted to be approximately 148.5 µM for LeuRS inhibition.
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The tested compound has been shown to have low cytotoxicity against human cell lines such as HEK293 and HepG2, indicating a favorable therapeutic index.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HEK293 | >200 | Low cytotoxicity |
| HepG2 | >150 | Low cytotoxicity |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 239.32 g/mol. Its structure includes a triazole ring, which is known for its biological activity, particularly in the context of drug design.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the aminomethyl group enhances the interaction with biological targets, making it effective against various bacterial strains. For instance, studies have shown that derivatives of triazoles can inhibit the growth of resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Triazole derivatives have been reported to inhibit cytokine production, which is crucial in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This property suggests that 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one could be developed into a therapeutic agent for these conditions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole-containing compounds. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in oncology . Its mechanism of action may involve the inhibition of specific enzymes involved in cancer cell proliferation.
Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in fungicides. Compounds with similar structures have been utilized to manage fungal diseases in crops effectively. The application of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one as a fungicide could provide an innovative approach to crop protection .
Polymer Chemistry
The incorporation of triazole derivatives into polymers can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymeric materials containing this compound may lead to advancements in coatings and composite materials used in various industries .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds with an aminomethyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This finding underscores the importance of structural modifications in developing effective antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies showed that triazole derivatives could significantly reduce the levels of pro-inflammatory cytokines in activated macrophages. This suggests that compounds like 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one could be explored further for their therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Azetidine vs.
- Substituent Effects: The aminomethyl group on the target’s triazole increases polarity, likely improving aqueous solubility relative to nonpolar analogs like (ethoxy group) or (bromophenyl).
- Synthetic Routes : Triazole formation often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , while azetidine rings may require alkylation or cyclization steps (e.g., ).
Solubility and Stability
- The target’s aminomethyl group enhances hydrophilicity, contrasting with lipophilic analogs like (logP ~2.5 vs. ~3.8 for ).
- Intramolecular hydrogen bonds (N-H···N in triazole) may stabilize the target’s conformation, as seen in structurally related triazole-carboxylic acid derivatives .
Hazard Profile
- Triazole derivatives are often irritants (e.g., ). The target’s aminomethyl group may mitigate irritation compared to halogenated analogs (e.g., ).
Preparation Methods
Synthesis of 4-(aminomethyl)-1H-1,2,3-triazole Intermediate
- The 1,2,3-triazole ring substituted at the 4-position with an aminomethyl group is typically synthesized by CuAAC reaction between an azide and a terminal alkyne.
- For example, an azide-functionalized azetidine derivative can be reacted with propargylamine or a protected aminomethyl alkyne under Cu(I) catalysis in a solvent mixture such as tert-butanol and water.
- Sodium ascorbate is used as a reducing agent to maintain Cu(I) catalytic species, and copper sulfate pentahydrate provides Cu(II) precursor.
- This reaction proceeds under mild conditions (room temperature to reflux) yielding the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yields typically ranging from 52% to 67% for similar compounds.
Attachment of Azetidine Ring
- The azetidine ring can be introduced by nucleophilic substitution or ring closure reactions starting from appropriate precursors such as azetidine derivatives bearing leaving groups or azide functionalities.
- A common approach involves the reaction of azetidine with the triazole derivative bearing a reactive site (e.g., halide or tosylate) to form the N-substituted azetidine-triazole compound.
- Alternatively, the azetidine ring may be constructed by cyclization of a suitable amino alcohol or haloamine precursor linked to the triazole moiety.
Acetylation to Form Ethanone Moiety
- The final step involves acetylation of the azetidine nitrogen to form the ethanone group.
- This can be achieved by reaction with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine.
- The reaction is typically carried out in anhydrous conditions and organic solvents like dichloromethane or tetrahydrofuran.
- The acetylation step is generally straightforward and yields the target compound with high purity.
Representative Synthetic Route Summary
Research Findings and Notes
- The CuAAC reaction is the cornerstone of synthesizing 1,2,3-triazole rings with high regioselectivity and efficiency, making it the preferred method for assembling the triazole core of this compound.
- The azetidine ring introduction requires careful selection of precursors to ensure the correct substitution pattern and ring integrity.
- Acetylation is a well-established method to introduce ethanone groups on nitrogen atoms and is generally high yielding.
- The compound’s molecular formula is C₈H₁₃N₅O with a molecular weight of 195.22 g/mol.
- Alternative synthetic routes or modifications may be found in patent literature focusing on related heterocyclic compounds, although direct methods for this exact compound are limited.
- Yields and reaction conditions may vary depending on the specific substituents and protecting groups used during synthesis.
Summary Table of Key Data
| Parameter | Data/Description |
|---|---|
| Molecular Formula | C₈H₁₃N₅O |
| Molecular Weight | 195.22 g/mol |
| Key Intermediate | 4-(aminomethyl)-1H-1,2,3-triazole |
| Key Reaction | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Acetylation Reagents | Acetyl chloride or acetic anhydride |
| Typical Yields | 52–67% for triazole formation step |
| Solvents Used | t-BuOH/H2O (CuAAC), dichloromethane or THF (acetylation) |
| Catalysts/Conditions | CuSO4, sodium ascorbate, room temperature to reflux |
Q & A
Basic: What are the optimal synthetic routes for 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one?
Methodological Answer:
The synthesis typically involves azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1: Preparation of a propargyl-functionalized azetidine precursor.
- Step 2: Reaction with an azide-containing aminomethyl group under Cu(I) catalysis to form the 1,2,3-triazole ring .
- Step 3: Ketone introduction via acetylation or oxidation of a secondary alcohol intermediate .
Optimization: Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction efficiency. Purity is improved via column chromatography or recrystallization .
Advanced: How can computational methods predict the bioactivity and binding interactions of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with triazole-binding pockets). The aminomethyl group may engage in hydrogen bonding, while the azetidine ring contributes to steric complementarity .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. Triazole derivatives often exhibit antimicrobial or kinase inhibitory properties .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to evaluate binding affinity and conformational dynamics .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- 1D/2D NMR:
- 1H NMR: Identify protons on the azetidine (δ 3.5–4.5 ppm) and triazole (δ 7.5–8.5 ppm) rings. The aminomethyl group appears as a singlet near δ 3.0 ppm .
- 13C NMR: Confirm the ketone carbonyl (δ ~205 ppm) and triazole carbons (δ 120–150 ppm) .
- IR Spectroscopy: Detect N-H stretches (3300–3500 cm⁻¹) from the aminomethyl group and C=O stretches (1700–1750 cm⁻¹) .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 237.1345) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. Discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
- Purity Analysis: Use HPLC (>95% purity) to rule out impurities as confounding factors. Residual solvents (e.g., DMSO) can artifactually suppress activity .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent effects (e.g., trifluoromethyl vs. aminomethyl groups) .
Basic: What is the role of the aminomethyl group in modulating the compound’s reactivity and solubility?
Methodological Answer:
- Reactivity: The primary amine (-CH2NH2) participates in Schiff base formation or amide coupling , enabling conjugation with fluorophores or biomolecules .
- Solubility: The polar aminomethyl group enhances aqueous solubility (logP reduction by ~0.5 units), critical for in vitro assays. Adjust pH to ≤6 to protonate the amine and maximize solubility .
- Stability: Protect the amine with Boc groups during synthesis to prevent unwanted side reactions .
Advanced: What environmental fate studies are relevant for assessing ecological risks of this compound?
Methodological Answer:
- Degradation Pathways: Conduct hydrolysis studies at varying pH (3–9) and UV exposure to identify breakdown products (e.g., azetidine ring opening or triazole oxidation) .
- Bioaccumulation Potential: Calculate logKow (octanol-water coefficient) to predict lipid accumulation. Triazole derivatives often exhibit moderate bioaccumulation (logKow 2–3) .
- Toxicity Profiling: Use Daphnia magna or algal models (OECD 201/202 guidelines) to assess acute/chronic toxicity. Correlate with structural analogs (e.g., benzotriazoles) known for endocrine disruption .
Basic: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Compare Cu(I) sources (e.g., CuBr vs. CuSO4/ascorbate) for cycloaddition efficiency. Yields >80% are achievable with 10 mol% Cu(I) .
- Solvent Selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics without sacrificing yield .
- Workflow Integration: Employ flow chemistry for azide-alkyne steps to enhance scalability and reduce reaction times .
Advanced: What strategies enable selective functionalization of the triazole ring in this compound?
Methodological Answer:
- Electrophilic Substitution: Introduce halogens (Br, Cl) at the triazole C5 position using NBS or Cl2 gas. The aminomethyl group directs regioselectivity via electronic effects .
- Cross-Coupling: Perform Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis. Protect the amine with a tert-butyloxycarbonyl (Boc) group to prevent catalyst poisoning .
- Post-Functionalization: Click chemistry (e.g., strain-promoted azide-alkyne reactions) to append fluorophores or biotin tags for imaging or pull-down assays .
Basic: What are the safety considerations for handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential amine irritation (H313/H333). Avoid inhalation/contact .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Incinerate halogenated byproducts to prevent environmental release .
- Storage: Store under argon at –20°C to prevent oxidation of the aminomethyl group .
Advanced: How can isotopic labeling (e.g., 13C, 15N) aid in mechanistic studies of this compound?
Methodological Answer:
- Metabolic Tracing: Synthesize 15N-labeled triazole to track incorporation into microbial biomass via isotope-ratio mass spectrometry .
- NMR Studies: Use 13C-labeled ketone to elucidate rotational barriers in the azetidine ring via variable-temperature NMR .
- Degradation Pathways: 14C-labeled analogs enable quantification of mineralization products in soil/water systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
